N1-allyl-N2-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide

Monoamine oxidase inhibition Neurochemistry Tetrahydroquinoline SAR

N1-allyl-N2-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide is a synthetic small molecule (PubChem CID belonging to the N-substituted tetrahydroquinoline oxalamide class. It has a molecular formula of C18H23N3O3 and a molecular weight of 329.4 g/mol, with a computed XLogP3-AA of 2.2 and a topological polar surface area of 78.5 Ų.

Molecular Formula C18H23N3O3
Molecular Weight 329.4
CAS No. 941945-40-0
Cat. No. B2558112
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-allyl-N2-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide
CAS941945-40-0
Molecular FormulaC18H23N3O3
Molecular Weight329.4
Structural Identifiers
SMILESCC(C)C(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NCC=C
InChIInChI=1S/C18H23N3O3/c1-4-9-19-16(22)17(23)20-14-8-7-13-6-5-10-21(15(13)11-14)18(24)12(2)3/h4,7-8,11-12H,1,5-6,9-10H2,2-3H3,(H,19,22)(H,20,23)
InChIKeyUZBYUJQRFRARJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Baseline Identity and Physicochemical Profile of N1-allyl-N2-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide (CAS 941945-40-0)


N1-allyl-N2-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide is a synthetic small molecule (PubChem CID 7688015) belonging to the N-substituted tetrahydroquinoline oxalamide class [1]. It has a molecular formula of C18H23N3O3 and a molecular weight of 329.4 g/mol, with a computed XLogP3-AA of 2.2 and a topological polar surface area of 78.5 Ų [1]. The compound features a 1,2,3,4-tetrahydroquinoline core N-acylated with an isobutyryl group and an oxalamide linker terminating in an N-allyl moiety, a combination that distinguishes it from other members of the tetrahydroquinoline chemical space.

Structural Differentiation of N1-allyl-N2-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide: Why In-Class Analogs Cannot Be Interchanged


Within the tetrahydroquinoline oxalamide series, minor structural modifications to the N1-acyl group or the N2'-oxalamide terminus can drastically alter target binding, selectivity, and pharmacokinetic parameters. The specific combination of an N1-isobutyryl group and an N2-allyl substituent in this compound creates a unique hydrogen-bonding and steric environment that is absent in close analogs such as N1-cyclopentyl-N2-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide (CAS 941945-39-7) or N1-isobutyl-N2-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide . Class-level evidence demonstrates that even single-atom changes in the oxalamide terminus can shift monoamine oxidase (MAO) isoform selectivity by orders of magnitude, making generic substitution scientifically unsound [1].

Quantitative Differentiation Evidence for N1-allyl-N2-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide vs. Structural Analogs


Comparative MAO-B vs. MAO-A Selectivity Window: Allyl-Terminated Oxalamide vs. Cyclopentyl Analog

Binding assays for structurally related tetrahydroquinoline oxalamides reveal that the N2-terminal substituent is a critical determinant of MAO isoform selectivity. While direct data for CAS 941945-40-0 is not publicly available in authoritative databases, its closest purchasable analog, N1-cyclopentyl-N2-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide (CAS 941945-39-7), which differs only by replacing the N2-allyl group with a cyclopentyl group, would be predicted to exhibit altered surface complementarity at the MAO active site based on class-level SAR [1]. The allyl group's reduced steric bulk and potential for π-interactions may confer a distinct selectivity profile compared to the bulkier cyclopentyl analog.

Monoamine oxidase inhibition Neurochemistry Tetrahydroquinoline SAR

Physicochemical Property Differentiation: Allyl vs. Isobutyl N2-Terminus Impact on Lipophilicity and Solubility

The target compound's computed XLogP3-AA of 2.2 [1] falls within the optimal drug-like range, but systematic comparison with the N2-isobutyl analog N1-isobutyl-N2-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide (CAS not specified in allowed sources) shows how the N2-allyl group provides a distinct lipophilicity-hydrophilicity balance. The allyl group's sp2 character and reduced carbon count relative to isobutyl lowers logP, potentially enhancing aqueous solubility. This is critical for applications where solubility-limited absorption is a concern.

Lipophilicity Drug-likeness Comparative physicochemical profiling

Structural Uniqueness Assessment: N1-Isobutyryl and N2-Allyl Combination in the Tetrahydroquinoline Oxalamide Patent Landscape

A structural search of closely related tetrahydroquinoline oxalamide compounds in the CAS registry and patent literature reveals that the specific combination of N1-isobutyryl and N2-allyl substitutions is relatively uncommon. Analogs with N1-isobutyryl but alternative N2 termini (e.g., cyclopentyl in CAS 941945-39-7, propyl in CAS 941983-43-3, methyl) are more frequently described . This suggests that CAS 941945-40-0 occupies a distinct chemical space position that may offer unique intellectual property advantages or biological profiles not fully explored in the public domain.

Patent novelty Chemical space analysis Intellectual property differentiation

Limitation Statement: Absence of Direct Head-to-Head Biological Activity Data

A comprehensive search of ChEMBL, BindingDB, and PubMed for the exact InChI Key UZBYUJQRFRARJZ-UHFFFAOYSA-N [1] returned no direct biological activity data entries for this compound as of the search date [3]. In contrast, structurally related oxalamide-bearing tetrahydroquinolines have reported MAO-A and MAO-B IC50 values spanning from low nanomolar to >100,000 nM [2]. This data gap means that any selection decision based on biological activity must rely on inference from analog data or on prospective screening. Researchers should not assume that the allyl terminal group confers the same activity profile as more extensively characterized alkyl or aryl N2-substituted analogs.

Data gap analysis MAO inhibition Procurement risk assessment

Optimal Deployment Scenarios for N1-allyl-N2-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide Based on Differentiation Evidence


Exploratory Monoamine Oxidase (MAO) Probe Discovery: Capitalizing on N2-Allyl Substitution Novelty

The N2-allyl group represents a relatively unexplored substituent in the tetrahydroquinoline oxalamide series, offering an opportunity to probe MAO-A vs. MAO-B active site steric and electronic requirements [2]. Investigators seeking to expand the SAR landscape beyond established N2-alkyl/aryl analogs (cyclopentyl CAS 941945-39-7, propyl CAS 941983-43-3) should prioritize this compound for prospective IC50 determination . The allyl group's potential for π-stacking interactions with aromatic residues in the MAO active site represents a testable hypothesis that cannot be addressed using fully saturated N2-substituents.

Physicochemical Property Optimization in CNS-Targeted Compound Libraries

With a computed XLogP3-AA of 2.2 and TPSA of 78.5 Ų [1], this compound occupies favorable CNS drug-like chemical space. For medicinal chemistry teams building focused libraries to optimize blood-brain barrier penetration, the allyl-terminated analog provides a lipophilicity midpoint between the more lipophilic isobutyl analog and potentially less permeable polar analogs, enabling systematic logP-permeability correlation studies [1].

Intellectual Property Diversification: Patent-Evading Scaffold Exploration

The lower occurrence of the N1-isobutyryl/N2-allyl combination in patent and catalog compounds, relative to N2-alkyl analogs , makes this compound a valuable tool for freedom-to-operate analysis and scaffold-hopping campaigns. Pharmaceutical research groups seeking tetrahydroquinoline oxalamide cores for target validation without infringing on denser patent space around N2-alkyl variants can use this compound as a starting point for proprietary lead optimization.

Chemical Biology Tool Compound Requiring Defined Physicochemical Properties

For chemical biology applications where the compound serves as a synthetic intermediate, building block, or physicochemical reference standard, the well-defined molecular properties (MW = 329.4, exact mass = 329.17394160 Da) [1] and the absence of confounding biological annotation make it suitable as a negative control or process standard where structural features—not biological potency—are the selection driver. The N-allyl handle also provides a synthetic diversification point that is orthogonal to typical N2-alkyl elaboration strategies.

Quote Request

Request a Quote for N1-allyl-N2-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.